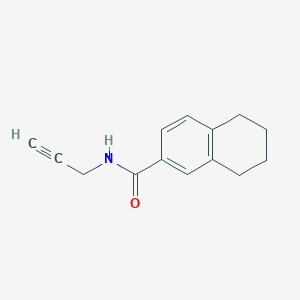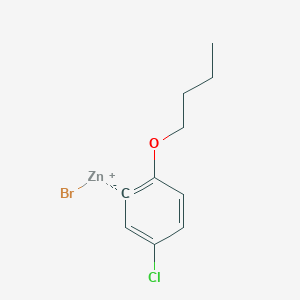![molecular formula C18H18BNO2 B14887546 4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)
4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile is an organic compound that features a biphenyl core substituted with a dioxaborinan group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile typically involves the reaction of a biphenyl derivative with a dioxaborinan reagent. One common method involves the use of 4-bromo-1,1’-biphenyl and 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and requires a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones or alcohols, while reduction can produce biphenyl amines.
Applications De Recherche Scientifique
4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with molecular targets through its functional groups. The dioxaborinan group can participate in boron-mediated reactions, while the carbonitrile group can engage in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
- Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Uniqueness
4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.
Propriétés
Formule moléculaire |
C18H18BNO2 |
|---|---|
Poids moléculaire |
291.2 g/mol |
Nom IUPAC |
4-[4-(2,2-dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C18H18BNO2/c1-18(2)21-12-19(13-22-18)17-9-7-16(8-10-17)15-5-3-14(11-20)4-6-15/h3-10H,12-13H2,1-2H3 |
Clé InChI |
GMYXKJQDVYOQSK-UHFFFAOYSA-N |
SMILES canonique |
B1(COC(OC1)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


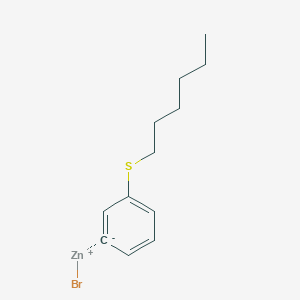
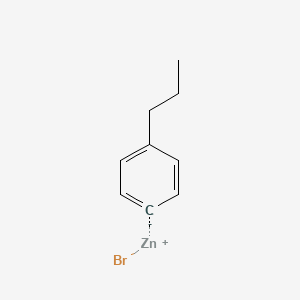
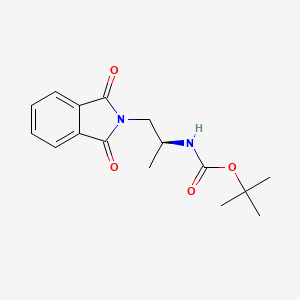
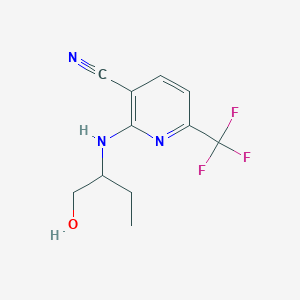
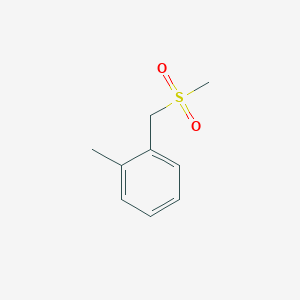
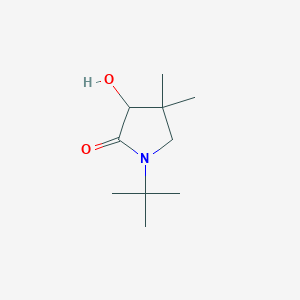
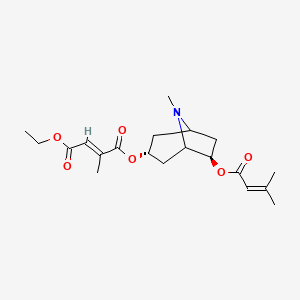

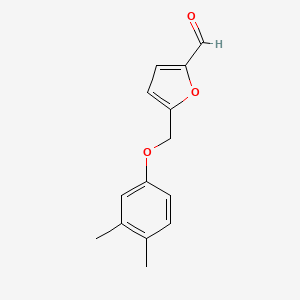
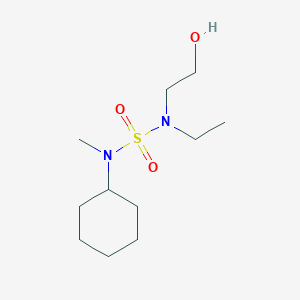
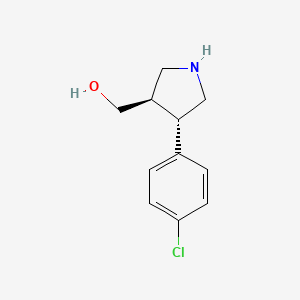
![3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14887533.png)
